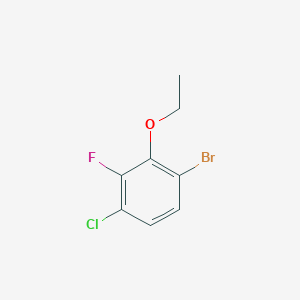

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a polyhalo-substituted benzene derivative, characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting with 4-chloro-2-ethoxy-3-fluorobenzene, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

化学反应分析

Cross-Coupling Reactions

The bromine atom at position 1 serves as the primary site for transition-metal-catalyzed coupling reactions due to its superior leaving-group ability compared to chlorine and fluorine.

Table 1: Palladium-Catalyzed Coupling Reactions

Key Observations :

-

Suzuki-Miyaura coupling proceeds efficiently with arylboronic acids under mild conditions, leveraging bromine’s reactivity over chlorine.

-

Ethoxy and fluorine groups remain inert during these reactions, preserving regioselectivity .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of fluorine and chlorine activate the benzene ring for nucleophilic attack at specific positions.

Table 2: SNAr Reactions

Mechanistic Insights :

-

Fluorine at position 3 directs nucleophiles to the para position (C-5) via its strong −I effect.

-

Ethoxy groups at position 2 provide steric hindrance, reducing reactivity at adjacent positions .

Protodeboronation and Functionalization

The compound participates in protodeboronation when derived from boronic ester intermediates, enabling synthetic flexibility.

Reduction and Oxidation

Selective reduction of halogens or ethoxy groups is achievable under controlled conditions.

Table 4: Reduction Reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehalogenation (Br) | Zn, NH₄Cl, EtOH, reflux | 4-Chloro-2-ethoxy-3-fluorobenzene | 82% | |

| Ethoxy Group Reduction | BCl₃, CH₂Cl₂, −78°C | Phenolic derivative | 60% |

Challenges : Concurrent reduction of multiple halogens requires careful stoichiometric control .

Electrophilic Substitution

Despite deactivation by electron-withdrawing groups, electrophilic substitution occurs at activated positions.

Table 5: Electrophilic Reactions

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative | 45% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivative | 38% |

Regioselectivity : Nitration favors the position ortho to ethoxy due to its +R effect.

科学研究应用

Chemical Synthesis

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives. For instance, it can participate in Suzuki coupling reactions , which are essential for forming biphenyl compounds that are precursors for synthesizing more complex structures such as phenanthridines .

Pharmaceutical Applications

The compound has notable pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive compounds and drugs. One significant application is its role in the preparation of dapagliflozin, a medication used for treating type 2 diabetes mellitus. The synthesis process involves several steps where this compound acts as a key starting material .

Biological Studies

In biological research, this compound is used to study enzyme interactions and act as a probe in biochemical assays. Its halogenated nature allows it to interact with various biological molecules, providing insights into metabolic pathways and enzyme mechanisms.

Material Science

The unique chemical properties of this compound also extend to material science applications. It is utilized in producing specialty chemicals and materials that require specific reactivity patterns due to its halogen groups .

Environmental Chemistry

Research into the environmental impact of halogenated compounds has also included studies on this compound. Understanding its degradation pathways and potential toxicity is vital for assessing its environmental footprint when used in industrial applications .

Case Study 1: Synthesis of Dapagliflozin

A detailed process outlines the conversion of this compound into dapagliflozin through multiple steps involving reduction and substitution reactions. This case highlights the compound's significance in developing therapeutics for diabetes management.

Case Study 2: Enzyme Interaction Studies

Studies have demonstrated how this compound interacts with specific enzymes, affecting their activity and providing potential pathways for drug design targeting these enzymes.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic synthesis | Versatile reactivity |

| Pharmaceuticals | Precursor for drugs like dapagliflozin | Essential for drug development |

| Biological Studies | Probe for enzyme interactions | Insights into biological mechanisms |

| Material Science | Production of specialty chemicals | Unique properties from halogenation |

| Environmental Chemistry | Assessment of degradation and toxicity | Understanding environmental impact |

作用机制

The mechanism of action of 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine substituents can participate in electrophilic and nucleophilic interactions, while the ethoxy and fluorine groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

相似化合物的比较

- 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

- 1-Bromo-4-chloro-2-fluorobenzene

- 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Comparison: 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and properties, making it suitable for specific research and industrial purposes .

生物活性

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is an aromatic compound with the molecular formula C₈H₇BrClF. Its unique structure, featuring bromine, chlorine, fluorine, and an ethoxy group on a benzene ring, makes it a subject of interest in various fields including organic synthesis and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

The compound is classified as a halogenated aromatic compound. The presence of multiple halogen atoms and an ethoxy group contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 209.44 g/mol |

| CAS Number | 2379321-24-9 |

| Boiling Point | Not available |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

Interaction Studies

Research indicates that this compound interacts with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity patterns and stability within biological systems. Such studies are foundational for predicting how the compound might behave in different biological contexts .

While specific mechanisms of action for this compound remain largely unexplored, its structural characteristics suggest potential interactions with cellular targets such as enzymes or receptors. The ethoxy group may enhance solubility in lipid environments, facilitating membrane interactions which are critical for biological activity.

Toxicological Studies

Toxicological assessments indicate that compounds with similar structures can cause skin and eye irritation, as well as respiratory issues upon exposure. The GHS classification for this compound suggests a risk of similar adverse effects .

Pharmaceuticals

The unique combination of halogens in this compound may position it as a candidate for further pharmaceutical research. While not yet widely used in clinical settings, ongoing studies into its reactivity could lead to applications in drug development .

Material Science

Beyond biological applications, this compound may also serve as an intermediate in the synthesis of more complex organic molecules within material science, showcasing its versatility across disciplines .

属性

IUPAC Name |

1-bromo-4-chloro-2-ethoxy-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUGVNYLHBHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。